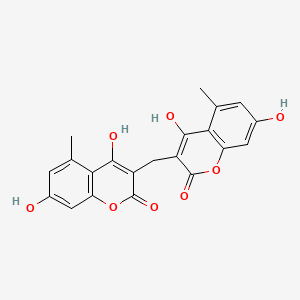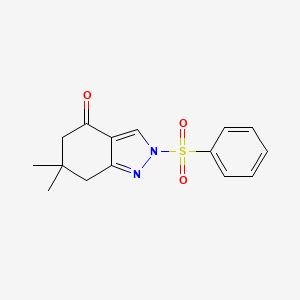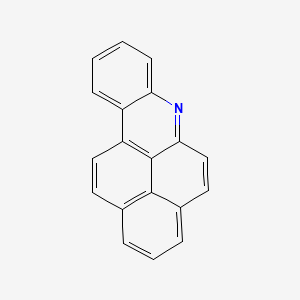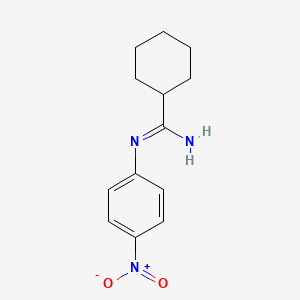
N'-(4-nitrophenyl)cyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-nitrophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexanecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-nitroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitroaniline+cyclohexanecarboxylic acid chloride→N’-(4-nitrophenyl)cyclohexanecarboximidamide
Industrial Production Methods
Industrial production of N’-(4-nitrophenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-nitrophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Major Products Formed
Reduction: Formation of N’-(4-aminophenyl)cyclohexanecarboximidamide
Substitution: Formation of substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N’-(4-nitrophenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(4-nitrophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitrophenylcyclohexanecarboxylate
- 4-aminophenylcyclohexanecarboximidamide
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
Uniqueness
N’-(4-nitrophenyl)cyclohexanecarboximidamide is unique due to the presence of both a nitrophenyl group and a cyclohexanecarboximidamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111833-13-7 |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N'-(4-nitrophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H17N3O2/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(17)18/h6-10H,1-5H2,(H2,14,15) |
Clé InChI |
PQGKMSQIEMIBDX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)


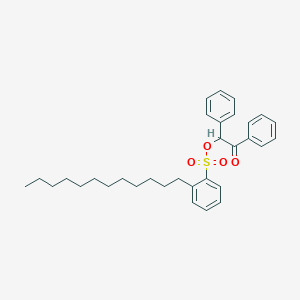
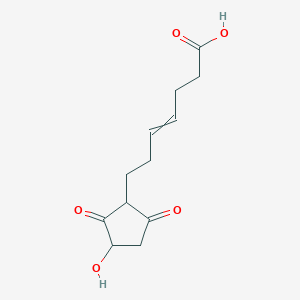
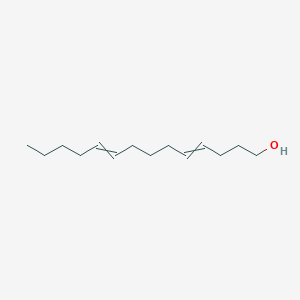
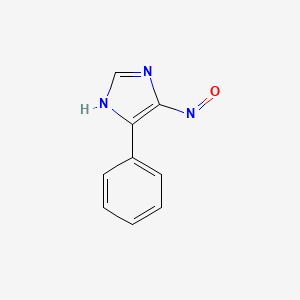

![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
